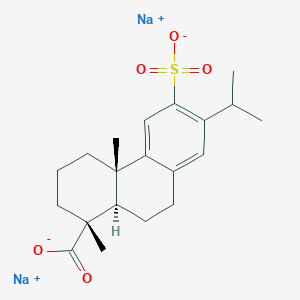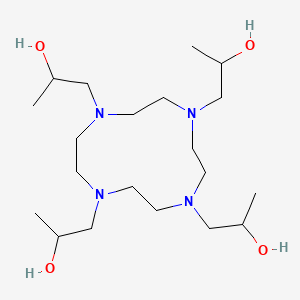
表皮生长因子受体(EGFR)抑制剂
描述
表皮生长因子受体抑制剂是一类靶向表皮生长因子受体的化合物,表皮生长因子受体是一种参与调节细胞生长、存活和分化的蛋白质。这些抑制剂主要用于治疗各种癌症,特别是非小细胞肺癌,其中表皮生长因子受体的突变很常见。 通过抑制表皮生长因子受体的活性,这些化合物可以有效地减缓或阻止癌细胞的增殖 .
科学研究应用
表皮生长因子受体抑制剂具有广泛的科学研究应用。在化学领域,它们被用作研究表皮生长因子受体及其相关信号通路的结构和功能的工具。在生物学领域,这些抑制剂有助于阐明细胞生长和分化的机制。在医学领域,它们对治疗具有表皮生长因子受体突变的癌症至关重要,提供靶向治疗以改善患者预后。
作用机制
表皮生长因子受体抑制剂的主要作用机制涉及抑制表皮生长因子受体的酪氨酸激酶活性。通过结合受体的腺苷三磷酸结合位点,这些抑制剂阻止酪氨酸残基的磷酸化,从而阻断促进细胞增殖和存活的下游信号通路。 这种抑制导致肿瘤生长抑制并在癌细胞中诱导凋亡 .
生化分析
Biochemical Properties
EGFR inhibitors exert their primary mechanism through the inhibition of the tyrosine kinase activity inherent in EGFR . This action effectively hampers the progression of downstream signaling cascades crucially implicated in processes related to cell proliferation, survival, and the regulation of angiogenesis .
Cellular Effects
EGFR inhibitors have a profound impact on various types of cells and cellular processes. They influence cell function by blocking EGFR signaling pathways, which can prevent the growth of EGFR-expressing tumors and improve the patient’s condition . EGFR inhibitors can also lead to increased activation of immune cells in the tumor microenvironment .
Molecular Mechanism
The molecular mechanism of EGFR inhibitors involves blocking the extracellular ligand-binding domain or inhibiting the intracellular tyrosine kinase activity of EGFR . This prevents the activation of EGFR and blocks downstream signaling pathways, ultimately inhibiting the proliferation and metastasis of tumor cells .
Temporal Effects in Laboratory Settings
The effects of EGFR inhibitors can change over time in laboratory settings. For instance, the emergence of new EGFR mutations and the rapid development of additional drug resistance mechanisms pose substantial challenges to the effective treatment of non-small cell lung cancer .
Dosage Effects in Animal Models
The effects of EGFR inhibitors can vary with different dosages in animal models. For instance, a study showed that both daily and weekly dosing with EGFR inhibitors reduced tumor multiplicity in rodent breast cancer models .
Metabolic Pathways
EGFR inhibitors are involved in various metabolic pathways. They interact with enzymes and cofactors, and can affect metabolic flux or metabolite levels .
Transport and Distribution
EGFR inhibitors are transported and distributed within cells and tissues. For instance, EGFR inhibitors can be localized on either the outer or the inner membrane of mitochondria .
Subcellular Localization
The subcellular localization of EGFR inhibitors can affect their activity or function. For instance, EGFR inhibitors can be found in various subcellular locations, including the plasma membrane, endosomes, the Golgi apparatus, the nucleus, and mitochondria .
准备方法
合成路线和反应条件: 表皮生长因子受体抑制剂的合成涉及多个步骤,包括关键中间体的形成和最后的偶联反应。一种常见的合成路线涉及使用芳香胺和卤代化合物,然后进行环化和官能团修饰。 反应条件通常包括使用有机溶剂、催化剂和控制温度以确保高产率和纯度 .
工业生产方法: 表皮生长因子受体抑制剂的工业生产通常涉及使用自动化反应器和连续流系统进行大规模化学合成。这些方法允许对反应条件和可扩展性进行精确控制。 使用高通量筛选和优化技术可确保最终产品符合制药应用的所需标准 .
化学反应分析
反应类型: 表皮生长因子受体抑制剂会经历各种化学反应,包括氧化、还原和取代。 这些反应对于修饰化学结构和增强抑制剂的生物活性至关重要 .
常用试剂和条件: 表皮生长因子受体抑制剂的合成和修饰中常用的试剂包括卤化剂、还原剂和氧化剂。 反应条件通常涉及控制温度、压力和使用惰性气氛以防止不必要的副反应 .
主要生成产物: 从这些反应中生成的主要产物通常是具有针对表皮生长因子受体的有效抑制活性的活性药物成分。 这些产品经过进一步纯化并配制成适合临床使用的剂型 .
相似化合物的比较
表皮生长因子受体抑制剂可以与其他类似化合物进行比较,例如靶向不同受体的酪氨酸激酶抑制剂。例如,靶向血管内皮生长因子受体或血小板衍生生长因子受体的抑制剂具有相似的作用机制,但在特异性和治疗应用方面有所不同。 表皮生长因子受体抑制剂的独特性在于其选择性地靶向表皮生长因子受体的能力,使其在治疗具有特定表皮生长因子受体突变的癌症方面非常有效 .
类似化合物列表:- 吉非替尼
- 厄洛替尼
- 阿法替尼
- 奥希替尼
- 拉帕替尼
- 布立替尼
- 吡咯替尼
- 凡德他尼
属性
IUPAC Name |
N-[3-[[6-[3-(trifluoromethyl)anilino]pyrimidin-4-yl]amino]phenyl]cyclopropanecarboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18F3N5O/c22-21(23,24)14-3-1-4-15(9-14)27-18-11-19(26-12-25-18)28-16-5-2-6-17(10-16)29-20(30)13-7-8-13/h1-6,9-13H,7-8H2,(H,29,30)(H2,25,26,27,28) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YOHYSYJDKVYCJI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(=O)NC2=CC=CC(=C2)NC3=NC=NC(=C3)NC4=CC=CC(=C4)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18F3N5O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40429554 | |
| Record name | EGFR Inhibitor | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40429554 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
413.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
879127-07-8 | |
| Record name | EGFR Inhibitor | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40429554 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


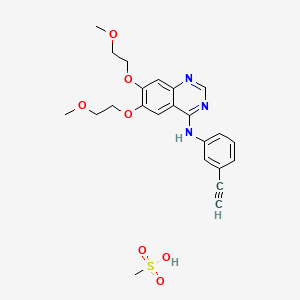

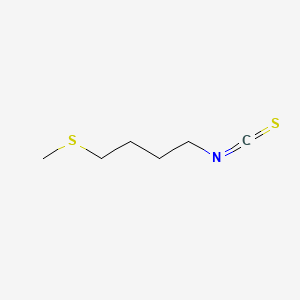
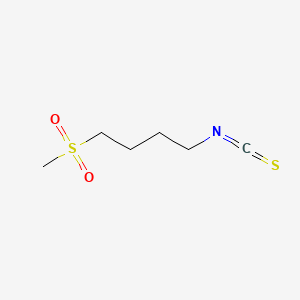
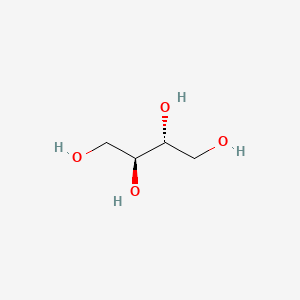



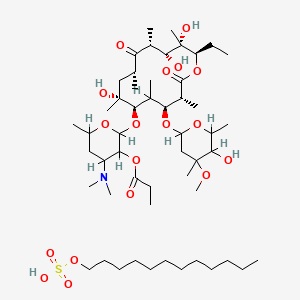

![3-[2-(5,5,8,8-Tetramethyl-6,7-dihydronaphthalen-2-yl)ethynyl]benzoic acid](/img/structure/B1671071.png)
